molecular formula C10H14N2O3 B2659451 Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate CAS No. 1594448-90-4

Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate

Cat. No.: B2659451
CAS No.: 1594448-90-4
M. Wt: 210.233
InChI Key: HRDUWXGPNFMONY-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate is a chemical compound with the molecular formula C10H14N2O3 It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The formyl group is then introduced through a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The isopropyl group is introduced via alkylation using isopropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, alcohols, bases like potassium carbonate (K2CO3)

Major Products

    Oxidation: Ethyl 4-carboxy-1-propan-2-ylpyrazole-3-carboxylate

    Reduction: Ethyl 4-hydroxymethyl-1-propan-2-ylpyrazole-3-carboxylate

    Substitution: Various amides and esters depending on the nucleophile used

Scientific Research Applications

Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The formyl group can act as a reactive site for binding to proteins or other biomolecules, while the pyrazole ring can interact with specific molecular targets.

Comparison with Similar Compounds

Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:

  • Ethyl 4-formyl-1-methylpyrazole-3-carboxylate
  • Ethyl 4-formyl-1-phenylpyrazole-3-carboxylate
  • Ethyl 4-formyl-1-ethylpyrazole-3-carboxylate

These compounds share similar structures but differ in the substituents on the pyrazole ring. The presence of different substituents can significantly affect their chemical properties and biological activities, making this compound unique in its specific applications and reactivity.

Properties

IUPAC Name

ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-4-15-10(14)9-8(6-13)5-12(11-9)7(2)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDUWXGPNFMONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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